(S)-1-Boc-3-aminopiperidine serves as a valuable building block for the synthesis of various biologically active molecules, including:
(S)-1-Boc-3-aminopiperidine's chiral nature and functional groups make it a versatile reagent in organic synthesis. Here are some examples of its applications:
(S)-1-Boc-3-aminopiperidine, also known as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. This compound features a piperidine ring substituted at the 3-position with an amino group, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a protective moiety for the amine functionality, allowing for selective reactions in synthetic chemistry. The compound is recognized for its utility in the synthesis of various bioactive molecules and pharmaceuticals, particularly in the field of medicinal chemistry .
The biological activity of (S)-1-Boc-3-aminopiperidine is primarily linked to its role as a precursor in the synthesis of pharmacologically active compounds. Notably, it is involved in the preparation of dipeptidyl peptidase IV inhibitors, which are significant in managing diabetes by regulating blood sugar levels. The compound's structure allows it to mimic peptide substrates, enhancing its efficacy in biological applications .
Several methods exist for synthesizing (S)-1-Boc-3-aminopiperidine:
(S)-1-Boc-3-aminopiperidine has diverse applications across various fields:
Interaction studies involving (S)-1-Boc-3-aminopiperidine focus on its role in drug development and enzyme inhibition mechanisms. Research has shown that derivatives of this compound can selectively inhibit bacterial cysteine proteases, thereby providing insights into potential therapeutic applications against bacterial infections . Additionally, studies on its binding affinity and selectivity towards target enzymes are crucial for optimizing drug design.
(S)-1-Boc-3-aminopiperidine can be compared with several similar compounds, highlighting its unique characteristics:
Compound Name | Structure Position | Unique Characteristics |
---|---|---|
1-Boc-4-aminopiperidine | 4-position | Different reactivity due to amino group position |
1-Boc-2-aminopiperidine | 2-position | Used in distinct synthetic pathways |
3-Aminopiperidine | No protecting group | More reactive due to unprotected amine |
(R)-tert-butyl 3-(tert-butoxycarbonyl)amino)piperidine-1-carboxylate | Stereochemistry | Different stereochemical properties affecting activity |
The uniqueness of (S)-1-Boc-3-aminopiperidine lies in its specific position of the Boc-protected amino group, which significantly influences its reactivity and suitability for various synthetic applications compared to other piperidine derivatives .
(S)-1-Boc-3-aminopiperidine (tert-butyl (3S)-3-aminopiperidine-1-carboxylate) is a chiral piperidine derivative with the molecular formula $$ \text{C}{10}\text{H}{20}\text{N}{2}\text{O}{2} $$ and a molecular weight of 200.28 g/mol. Its structure features a six-membered piperidine ring with a primary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position (Figure 1). The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic processes.
The compound’s stereochemical purity is critical, as its (S)-enantiomer serves as a key intermediate in synthesizing biologically active molecules. For example, it is used in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors such as alogliptin and cysteine protease inhibitors. Its CAS registry number, 625471-18-3, is widely referenced in pharmaceutical databases.
Table 1: Key physicochemical properties of (S)-1-Boc-3-aminopiperidine
Property | Value | Source |
---|---|---|
Specific rotation ($$[\alpha]_D$$) | +30° to +32° (c=1, DMF) | |
Boiling point | 277.3°C (predicted) | |
Refractive index | 1.469–1.473 |
The Boc-protected aminopiperidine framework emerged as a strategic building block in the late 20th century, coinciding with advances in peptide synthesis and chiral chemistry. Early synthetic routes relied on multi-step resolutions of racemic mixtures, which suffered from low yields (40–50%). The 2000s saw innovations in enzymatic asymmetric synthesis, particularly using ω-transaminases to achieve enantiomeric excess (ee) >99%.
Notably, the compound gained prominence in the 2010s as a precursor to DPP-4 inhibitors, which revolutionized type 2 diabetes treatment. Its compatibility with Pd-catalyzed C–H functionalization further expanded its utility in creating structurally diverse pharmacophores.
Research on (S)-1-Boc-3-aminopiperidine spans three domains:
Pharmaceutical Applications:
Chiral Resolution Techniques:
Recent studies focus on:
Table 2: Comparative analysis of synthetic methods for (S)-1-Boc-3-aminopiperidine
Method | Yield (%) | ee (%) | Scale-Up Potential | Reference |
---|---|---|---|---|
Reductive amination | 62 | 90 | Moderate | |
Enzymatic transamination | 95 | >99 | High | |
Continuous-flow system | 95 | >99 | Industrial |
(S)-1-Boc-3-aminopiperidine represents a chiral heterocyclic compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol [1]. The compound features a six-membered piperidine ring bearing an amino group at the 3-position and a tert-butoxycarbonyl protecting group at the nitrogen atom in the 1-position [1]. The stereogenic center is located at the carbon atom bearing the amino functionality, designated as the 3-position of the piperidine ring [1].
The piperidine ring in (S)-1-Boc-3-aminopiperidine adopts predominantly chair conformations, which represent the most thermodynamically stable arrangements for six-membered saturated heterocycles [3] [4]. The presence of the tert-butoxycarbonyl group at the nitrogen atom influences the conformational preferences through steric and electronic effects [4]. Nuclear magnetic resonance spectroscopy studies indicate that the compound exists primarily in chair conformations with the amino substituent preferentially occupying equatorial positions to minimize steric strain [4]. The tert-butoxycarbonyl group's bulky nature contributes to conformational rigidity and affects the overall molecular geometry [4].
The stereochemical integrity of (S)-1-Boc-3-aminopiperidine remains stable under standard storage and handling conditions [1] [5]. The compound maintains its optical purity when stored at temperatures between 2-8°C in an inert atmosphere and protected from light [1] [5]. The stereogenic center shows resistance to racemization under neutral conditions, although exposure to strong acids or bases should be avoided to prevent epimerization [1]. The tert-butoxycarbonyl protecting group provides additional stabilization to the molecule and prevents unwanted side reactions that could compromise stereochemical integrity [1].
(S)-1-Boc-3-aminopiperidine exists as a low melting point solid or liquid at room temperature, with a melting point range of 21-25°C [5] [6]. The compound appears as a colorless to yellow gum or semi-solid material under standard conditions [1] [6]. The predicted boiling point is 277.3±33.0°C, indicating moderate volatility [1] [6]. The flash point has been determined to be 122°C, providing important information for safe handling procedures [6]. The physical state can vary between solid and liquid depending on ambient temperature conditions due to the relatively low melting point [5].
Physical Property | Value |
---|---|
Physical State (20°C) | Low MP Solid or Liquid |
Appearance | Colorless to yellow gum or semi-solid |
Melting Point | 21-25°C |
Boiling Point (Predicted) | 277.3±33.0°C |
Flash Point | 122°C |
Density | 1.02 g/cm³ |
The solubility characteristics of (S)-1-Boc-3-aminopiperidine reflect its amphiphilic nature, combining both hydrophilic amino functionality and lipophilic tert-butoxycarbonyl group [1] [7]. The compound demonstrates good solubility in dimethylsulfoxide, making this solvent suitable for various synthetic applications [1] [7]. Water solubility is limited, with the compound being only slightly soluble in aqueous media [1]. The compound shows immiscibility with water in its pure form, indicating predominantly hydrophobic character [8]. Solubility in organic solvents such as chloroform and dimethylformamide has been reported, with particular utility in optical rotation measurements [8].
The optical rotation of (S)-1-Boc-3-aminopiperidine serves as a definitive characteristic for stereochemical identification and purity assessment [1] [9] [5]. When measured in dimethylformamide at a concentration of 1 g/100 mL, the compound exhibits a positive optical rotation of +26° to +33° [5]. Alternative measurements using different solvent systems provide additional confirmation of the stereochemical assignment [9]. The compound's chiroptical properties remain consistent across different measurement conditions, providing reliable means for quality control and stereochemical verification [9] [5]. The refractive index ranges from 1.4690 to 1.4730, contributing to the overall optical characterization of the material [5] [6].
The amino group at the 3-position of (S)-1-Boc-3-aminopiperidine exhibits typical primary amine reactivity patterns while being influenced by the electron-withdrawing nature of the tert-butoxycarbonyl protecting group [2]. The amino functionality readily participates in reductive amination reactions, as demonstrated in the synthesis of peptide analogues and other nitrogen-containing compounds [2]. The reactivity is modulated by the piperidine ring's electronic properties and the steric environment created by the protecting group [2]. The amino group can undergo nucleophilic substitution reactions and forms stable derivatives with various electrophilic reagents [2].
The tert-butoxycarbonyl protecting group in (S)-1-Boc-3-aminopiperidine demonstrates excellent stability under neutral and basic conditions while remaining susceptible to acidic deprotection [1] [8]. The protecting group effectively shields the nitrogen atom from unwanted reactions and provides conformational rigidity to the molecule [8]. Under acidic conditions, particularly with trifluoroacetic acid, the tert-butoxycarbonyl group can be cleanly removed to yield the free amine [2]. The protecting group's bulky nature influences the overall molecular conformation and affects the compound's physical properties [8]. The carbonyl functionality of the protecting group contributes to the compound's infrared spectroscopic characteristics [8].
The acid-base properties of (S)-1-Boc-3-aminopiperidine are dominated by the basic nature of the piperidine nitrogen and the amino group [1] [10]. The predicted pKa value of 10.35±0.20 indicates moderate basicity, which is consistent with secondary amine character [1] [6]. The presence of the electron-withdrawing tert-butoxycarbonyl group reduces the basicity compared to unprotected aminopiperidines [10]. The compound can exist in different protonation states depending on the pH of the environment, with the piperidine nitrogen being the primary site of protonation [10] [11]. The acid-base behavior influences the compound's solubility and reactivity patterns in various chemical environments [10].
The piperidine ring in (S)-1-Boc-3-aminopiperidine exhibits characteristic saturated heterocycle reactivity while maintaining conformational stability [3] [4]. The ring system provides a rigid framework that influences the spatial arrangement of substituents and affects overall molecular reactivity [4]. The nitrogen atom in the ring can participate in various chemical transformations while the tert-butoxycarbonyl protecting group modulates its nucleophilicity [4]. The ring's conformational preferences affect the accessibility of reactive sites and influence the stereochemical outcomes of chemical reactions [3] [4]. The saturated nature of the piperidine ring makes it relatively inert to oxidation under mild conditions, contributing to the compound's overall stability [4].
Chemical Property | Value |
---|---|
pKa (Predicted) | 10.35±0.20 |
Sensitivity | Air Sensitive |
Storage Conditions | 2-8°C, inert atmosphere, dark |
Protecting Group Stability | Stable under neutral/basic conditions |
Deprotection Conditions | Acidic (TFA/DCM) |
Corrosive;Irritant